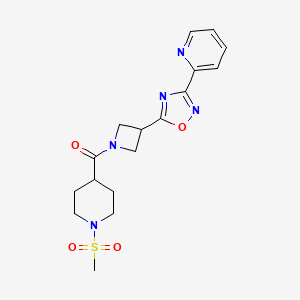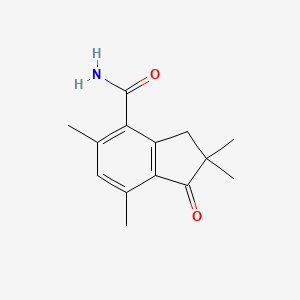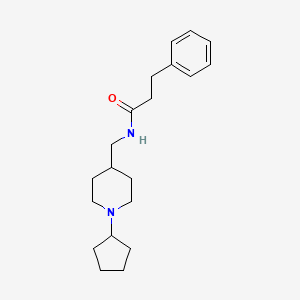![molecular formula C22H23ClN4O3S B2666248 3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422529-91-7](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H23ClN4O3S and its molecular weight is 458.96. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide”:
Cancer Research
This compound has shown potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have indicated that it can target and disrupt the function of tyrosine kinases, which are often overactive in various cancers . This makes it a promising candidate for developing new cancer therapies.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. It has been tested against a range of bacterial and fungal pathogens, showing effectiveness in inhibiting their growth . This suggests its potential use in developing new antibiotics or antifungal agents, especially in the face of rising antimicrobial resistance.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . It appears to protect neuronal cells from oxidative stress and apoptosis, which are key factors in the progression of these diseases. This could lead to new treatments that slow down or prevent neurodegeneration.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 4-chlorobenzylamine with 2-(morpholin-4-yl)ethyl isothiocyanate to form the intermediate compound, which is then reacted with 2-amino-3-chloro-4,5-dihydro-4-oxo-1H-quinazoline-7-carboxamide to yield the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2-(morpholin-4-yl)ethyl isothiocyanate", "2-amino-3-chloro-4,5-dihydro-4-oxo-1H-quinazoline-7-carboxamide" ], "Reaction": [ "Step 1: 4-chlorobenzylamine is reacted with 2-(morpholin-4-yl)ethyl isothiocyanate in the presence of a suitable solvent and base to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with 2-amino-3-chloro-4,5-dihydro-4-oxo-1H-quinazoline-7-carboxamide in the presence of a suitable solvent and base to yield the final product.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
Número CAS |
422529-91-7 |
Nombre del producto |
3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Fórmula molecular |
C22H23ClN4O3S |
Peso molecular |
458.96 |
Nombre IUPAC |
3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H23ClN4O3S/c23-17-4-1-15(2-5-17)14-27-21(29)18-6-3-16(13-19(18)25-22(27)31)20(28)24-7-8-26-9-11-30-12-10-26/h1-6,13H,7-12,14H2,(H,24,28)(H,25,31) |
Clave InChI |
TUIFEJDDXZHZAF-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate](/img/structure/B2666166.png)

![3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one](/img/structure/B2666168.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2666172.png)


![3-(4-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666178.png)

![Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2666180.png)
![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)methanesulfonamide](/img/structure/B2666182.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2666184.png)